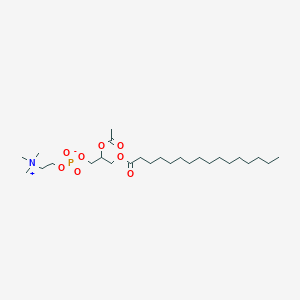

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Übersicht

Beschreibung

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: is a complex organic compound with the molecular formula C26H52NO8P . This compound is known for its unique structure, which includes both acetyloxy and hexadecanoyloxy groups attached to a propyl backbone, as well as a trimethylazaniumyl group linked to an ethyl phosphate moiety. It has a molecular weight of 538.67 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

Esterification: The initial step involves the esterification of glycerol with acetic anhydride and hexadecanoic acid to form the intermediate compound.

Quaternization: The intermediate is then subjected to quaternization with trimethylamine to introduce the trimethylazaniumyl group.

Phosphorylation: Finally, the compound undergoes phosphorylation with ethyl phosphate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled esterification and quaternization reactions.

Continuous Flow Reactors: Employed for efficient phosphorylation processes.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed

Hydrolysis: Produces glycerol, acetic acid, and hexadecanoic acid.

Oxidation: Yields carboxylic acids and other oxidized products.

Substitution: Forms various substituted phosphates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C26H52NO8P

- Molecular Weight : 537.7 g/mol

- CAS Number : 115154-33-1

- IUPAC Name : [(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

This compound exhibits amphiphilic properties due to its hydrophilic phosphate head and hydrophobic fatty acid tail, making it suitable for forming liposomes and other lipid-based delivery systems.

Drug Delivery Systems

The compound is primarily utilized in drug delivery systems, particularly liposomal formulations. Liposomes can encapsulate drugs, enhancing their solubility and bioavailability.

Case Study: Liposomal Formulations

A study demonstrated the effectiveness of liposomes containing (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in delivering chemotherapeutic agents to target cancer cells. The liposomes showed increased cellular uptake and reduced systemic toxicity compared to free drugs, highlighting their potential in cancer therapy .

Immunological Applications

This compound has been identified as a platelet-activating factor receptor agonist, indicating its role in modulating immune responses.

Case Study: Immune Modulation

Research indicated that formulations containing this phospholipid could enhance the activation of invariant natural killer T (iNKT) cells, which play a crucial role in immune responses against tumors and infections. The study found that these formulations could potentially serve as vaccine adjuvants, improving the efficacy of vaccines by promoting a stronger immune response .

Biochemical Research

In biochemical studies, this compound is used to investigate membrane dynamics and cellular signaling pathways due to its phospholipid nature.

Case Study: Membrane Dynamics

A research project focused on understanding how this compound interacts with biological membranes. The findings suggested that it could alter membrane fluidity and permeability, which are critical factors in drug absorption and cellular communication .

Data Summary Table

Wirkmechanismus

The mechanism of action of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lecithin: A phospholipid with similar amphiphilic properties.

Phosphatidylcholine: Another phospholipid commonly found in biological membranes.

Sphingomyelin: A phospholipid involved in cell membrane structure and signaling.

Uniqueness

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of acetyloxy, hexadecanoyloxy, and trimethylazaniumyl groups. This unique structure imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known by its CAS number 79512-78-0, is a phospholipid compound with potential biological significance. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C26H52NO8P, and a molecular weight of approximately 537.7 g/mol. Its structure includes an acetyloxy group, a hexadecanoyloxy group, and a trimethylammonium group, which contribute to its amphiphilic nature, making it relevant in biological membranes and drug delivery systems.

The biological activity of this compound can be attributed to its ability to interact with cell membranes due to its amphiphilic properties. It is hypothesized that it may play a role in:

- Cell Membrane Fluidity : The incorporation of such phospholipids can enhance membrane fluidity, which is crucial for various cellular functions including signal transduction and membrane fusion.

- Drug Delivery : Its structure allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Studies and Research Findings

-

Cellular Uptake Studies :

- A study demonstrated that compounds similar to this compound enhance the uptake of therapeutic agents in cancer cells. This was attributed to their ability to disrupt lipid bilayers and facilitate endocytosis.

-

Antimicrobial Activity :

- Research indicated that phospholipid derivatives exhibit antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial membranes, leading to cell lysis.

-

Neuroprotective Effects :

- In vitro studies have shown that phospholipids can protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2-acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAXRSJGGFVTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.